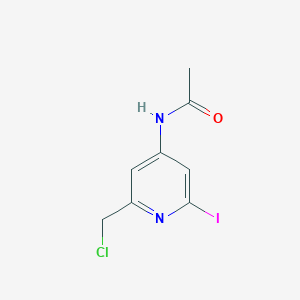
N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloromethyl group and an iodine atom attached to a pyridine ring, which is further connected to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide typically involves the following steps:
Chloromethylation: The chloromethyl group is introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Acetamidation: The final step involves the formation of the acetamide group by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Chloromethyl)-6-bromopyridin-4-yl)acetamide
- N-(2-(Chloromethyl)-6-fluoropyridin-4-yl)acetamide
- N-(2-(Chloromethyl)-6-chloropyridin-4-yl)acetamide
Uniqueness
N-(2-(Chloromethyl)-6-iodopyridin-4-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine, fluorine, and chlorine analogs. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding and different pharmacokinetic profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H8ClIN2O |
|---|---|
Molecular Weight |
310.52 g/mol |
IUPAC Name |
N-[2-(chloromethyl)-6-iodopyridin-4-yl]acetamide |
InChI |
InChI=1S/C8H8ClIN2O/c1-5(13)11-6-2-7(4-9)12-8(10)3-6/h2-3H,4H2,1H3,(H,11,12,13) |
InChI Key |
FJBAYKZRSFHMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)I)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


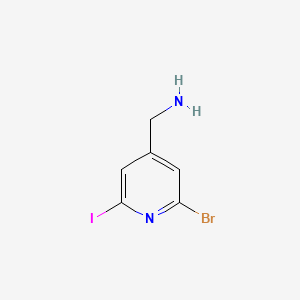
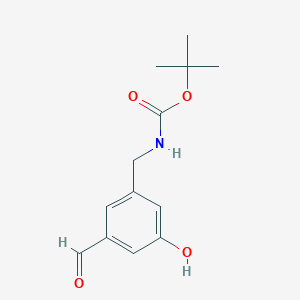

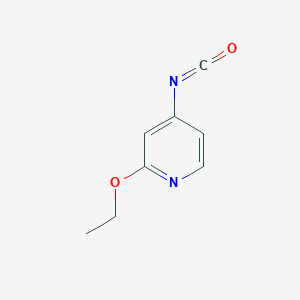
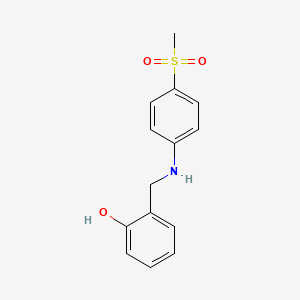
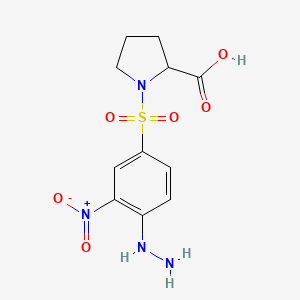
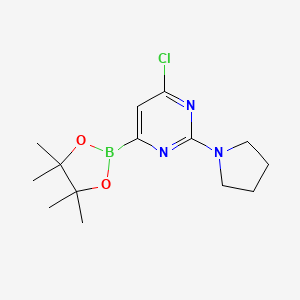
![tert-butyl (2E)-[(2-chloropyridin-3-yl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14860596.png)

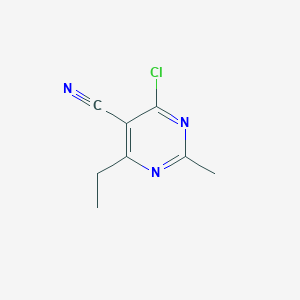
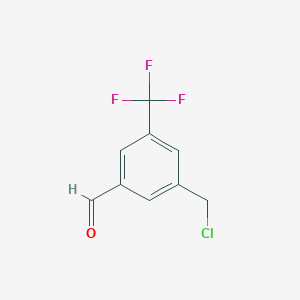
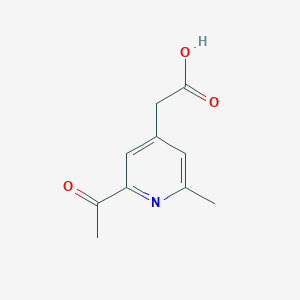
![Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate](/img/structure/B14860637.png)
![2-[(4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-(2-methylpropyl)-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B14860650.png)
